REACTION_CXSMILES
|
Cl[C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.C(O)(C)C.[CH3:15][CH:16]([NH2:18])[CH3:17]>O>[CH:16]([NH:18][C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1)([CH3:17])[CH3:15]
|
Name
|
|
Quantity
|
168 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)NC=C2
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0.28 mL
|
Type
|
reactant
|
Smiles
|
CC(C)N
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
CC(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an additional 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
heated at 120° C. for 60 minutes
|
Duration
|
60 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer is concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 1-5% methanol in dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC=1C2=C(N=CN1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172 mg | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |